1-(Chloromethyl)-4-propoxybenzene
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Overview
Description
1-(Chloromethyl)-4-propoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chloromethyl group (–CH2Cl) and a propoxy group (–OCH2CH2CH3) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-propoxybenzene can be synthesized through the chloromethylation of 4-propoxybenzene. The chloromethylation reaction typically involves the use of chloromethyl methyl ether (CMME) or paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) . The reaction is carried out under acidic conditions, often at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 4-propoxybenzyl alcohol, 4-propoxybenzylamine, and 4-propoxybenzylthiol.
Oxidation Reactions: Products include 4-propoxybenzaldehyde and 4-propoxybenzoic acid.
Reduction Reactions: The major product is 4-propoxybenzyl alcohol.
Scientific Research Applications
1-(Chloromethyl)-4-propoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-propoxybenzene primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.
1-(Chloromethyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 1-(Chloromethyl)-4-propoxybenzene is unique due to the presence of the propoxy group, which imparts different physical and chemical properties compared to its methoxy and ethoxy analogs.
Properties
IUPAC Name |
1-(chloromethyl)-4-propoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOPPUPAYILRDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482323 |
Source
|
Record name | 1-(chloromethyl)-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40141-11-5 |
Source
|
Record name | 1-(chloromethyl)-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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